Copper(II) acetylacetonate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

Precursor for material synthesis

Copper(II) acetylacetonate can be used as a precursor for the synthesis of various materials through techniques like atomic layer deposition (ALD) and chemical vapor deposition (CVD) []. This allows for the creation of thin films and coatings of copper oxide, which finds applications in photovoltaics, catalysis, and gas sensing [, ].

Catalyst

Copper(II) acetylacetonate exhibits catalytic activity in various organic reactions. For instance, it can act as a catalyst for the aziridination of alkenes and the Huisgen cycloaddition reaction for the synthesis of 1,2,3-triazoles [, ]. These reactions are valuable tools in organic synthesis for the development of new materials and pharmaceuticals.

Biomedical research

While research is still ongoing, copper(II) acetylacetonate shows potential for applications in biomedicine. Studies suggest it may possess anti-angiogenic and anti-tumor activities, making it a candidate for further investigation in cancer research []. However, it's important to note that this area of research is still in its early stages, and more studies are needed to understand its potential therapeutic effects and safety profile.

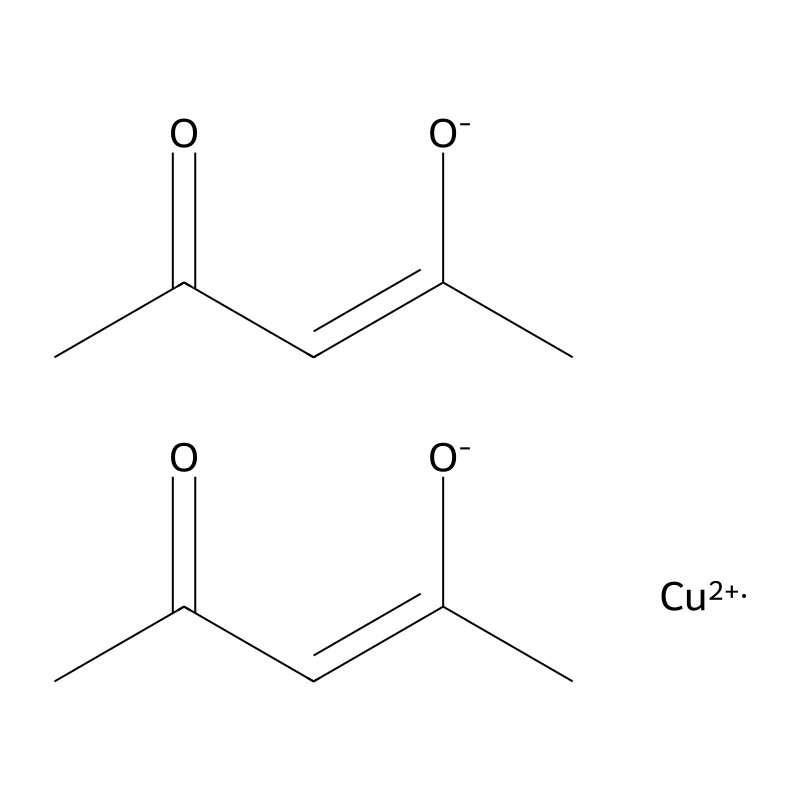

Copper(II) acetylacetonate is a coordination compound with the chemical formula . It is classified as a homoleptic acetylacetonate complex of copper(II), characterized by its bright blue color and insolubility in water. The structure of copper(II) acetylacetonate features a square planar coordination around the copper center, which is stabilized by two acetylacetonate ligands. Notably, single crystals of this compound exhibit unusual flexibility, allowing them to form knots due to the nature of intermolecular forces at play .

Copper(II) acetylacetonate can be synthesized through several methods:

- Direct Reaction: A common method involves reacting copper(II) salts (such as copper(II) chloride or sulfate) with acetylacetone in an appropriate solvent (often ethanol or methanol). The reaction typically requires heating to facilitate complex formation.

- Solvent-Free Methods: Recent advancements have led to solvent-free synthesis techniques that utilize mechanochemical methods to produce copper(II) acetylacetonate efficiently.

- Hydrothermal Synthesis: This method involves the use of high-pressure and high-temperature conditions to promote the formation of the complex from its precursors in aqueous solutions.

Copper(II) acetylacetonate finds applications across various fields:

- Catalysis: It serves as an efficient catalyst for organic reactions, including click chemistry and oxidation reactions.

- Material Science: The compound is used in thin-film deposition processes and as a precursor for producing copper-based materials.

- Chemical Synthesis: It plays a role in synthesizing other chemical compounds and intermediates due to its reactivity with various ligands.

Studies on the interactions of copper(II) acetylacetonate with other compounds reveal its role in catalysis and coordination chemistry. For example, its interaction with activated carbon has been explored for catalytic applications, demonstrating enhanced activity compared to homogeneous systems. The immobilization of this complex onto supports allows for reuse in catalytic processes without significant loss of activity .

Several compounds share structural or functional similarities with copper(II) acetylacetonate. Here are some notable examples:

| Compound Name | Chemical Formula | Characteristics |

|---|---|---|

| Nickel(II) acetylacetonate | Ni(O₂C₅H₇)₂ | Similar structure; used in catalysis but exhibits different reactivity patterns. |

| Cobalt(II) acetylacetonate | Co(O₂C₅H₇)₂ | Exhibits similar coordination properties; used in organic synthesis as well. |

| Iron(III) acetylacetonate | Fe(O₂C₅H₇)₃ | Different oxidation state; used in various catalytic processes. |

| Zinc(II) acetylacetonate | Zn(O₂C₅H₇)₂ | Less catalytic activity; often used in coordination chemistry studies. |

Uniqueness: Copper(II) acetylacetonate is distinguished by its effective catalytic properties in various organic reactions and its unique structural flexibility compared to other metal-acetylacetonates. Its ability to stabilize different oxidation states while maintaining a square planar geometry contributes to its versatility in chemical applications .

Traditional Synthesis Approaches

The traditional synthesis of copper(II) acetylacetonate has been established through well-documented classical methods that have served as the foundation for modern preparative techniques [2]. The most widely employed traditional approach involves the reaction of copper(II) nitrate trihydrate with acetylacetone in the presence of ammonia as a complexing agent [9]. This method typically begins with dissolving copper(II) nitrate in water, followed by the gradual addition of ammonia solution to form a characteristic blue precipitate that subsequently redissolves upon further ammonia addition [2] [9].

The traditional ammonia-mediated synthesis proceeds through a stepwise mechanism where copper(II) ions first coordinate with ammonia molecules to form the tetraamminecopper(II) complex [2]. Upon addition of acetylacetone, the ammonia ligands are displaced by the acetylacetonate anions, resulting in the formation of bis(acetylacetonato)copper(II) [9]. This displacement reaction occurs readily due to the stronger chelating ability of the acetylacetonate ligand compared to ammonia [17].

Classical methods have also employed copper(II) sulfate as the starting material in aqueous basic solutions [35]. The reaction involves treating copper(II) sulfate with equimolar quantities of acetylacetone and sodium hydroxide in aqueous solution, resulting in the precipitation of the desired complex as blue needles [35]. This approach has been widely adopted due to the ready availability of copper(II) sulfate and the straightforward isolation procedure [35].

The traditional recrystallization methods have utilized various solvent systems, with ethanol-chloroform mixtures being particularly effective for purification [33]. The crude product obtained from initial synthesis typically requires washing with water and subsequent recrystallization to achieve acceptable purity levels [33]. These classical purification techniques have established the standard procedures that continue to influence modern synthetic protocols [6].

Modern Synthetic Routes

Ammonia-Mediated Synthesis

The ammonia-mediated synthesis represents a refined approach to the traditional methods, incorporating modern understanding of coordination chemistry and reaction mechanisms [8]. Contemporary implementations of this methodology have optimized reaction conditions to achieve higher yields and improved product quality [9]. The process typically involves dissolving copper(II) nitrate trihydrate in distilled water, followed by controlled addition of ammonia solution until the initial precipitate redissolves completely [9].

Modern ammonia-mediated synthesis protocols emphasize precise control of pH conditions throughout the reaction sequence [8]. The optimal pH range for complex formation has been determined to be between 8.0 and 9.0, which ensures complete precipitation of the copper(II) acetylacetonate while minimizing the formation of unwanted side products [20]. Research has demonstrated that maintaining appropriate pH control can increase yields from 85% to over 95% [20].

The mechanism of ammonia-mediated synthesis involves the initial formation of copper(II) hydroxide precipitate upon ammonia addition, which subsequently dissolves to form the tetraamminecopper(II) complex [2]. The addition of acetylacetone results in ligand exchange, where the acetylacetonate anions replace the ammonia ligands due to their superior chelating properties [10]. This displacement occurs through a stepwise mechanism that has been characterized using electron paramagnetic resonance spectroscopy [10].

Contemporary research has identified optimal reaction temperatures for ammonia-mediated synthesis to be in the range of 80 to 90 degrees Celsius [19]. At these temperatures, the reaction proceeds to completion within 2 to 3 hours, providing excellent yields of the desired product [19]. Temperature control has proven critical, as temperatures below 60 degrees Celsius result in incomplete reaction, while temperatures above 100 degrees Celsius can lead to decomposition of the acetylacetonate ligands [19].

Direct Reaction Methods with Copper Salts

Direct reaction methods represent a significant advancement in copper(II) acetylacetonate synthesis by eliminating the need for intermediate complex formation [12] [13]. These approaches involve the direct reaction of various copper salts with acetylacetone under controlled conditions [12]. Copper(II) acetate has emerged as the preferred starting material for direct synthesis due to its high solubility and reactivity [3] [21].

The direct reaction using copper(II) acetate typically employs a methanol-water solvent system in a 1:1 ratio [3] [21]. The procedure involves gradual addition of acetylacetone dissolved in methanol to a solution of copper acetate, followed by refluxing for approximately 2 hours [3] [21]. This method consistently achieves yields between 95% and 97%, representing a significant improvement over traditional approaches [3] [21].

Copper(II) chloride dihydrate has also been successfully employed in direct synthesis methods [19]. The reaction with copper(II) chloride requires the addition of sodium acetate to maintain appropriate pH conditions and facilitate complex formation [19]. This variant of the direct method has proven particularly useful for large-scale synthesis due to the ready availability and low cost of copper(II) chloride [19].

Research has demonstrated that direct reaction methods offer several advantages over traditional approaches, including reduced reaction times, higher yields, and simplified purification procedures [12]. The elimination of ammonia from the synthesis pathway reduces the formation of ammonium salt byproducts, resulting in cleaner reaction mixtures and easier product isolation [12]. These methods have become increasingly popular in both research and industrial applications [12].

The mechanism of direct reaction involves the immediate coordination of acetylacetonate anions to copper(II) centers without the formation of intermediate complexes [14]. X-ray crystallographic studies have confirmed that the product obtained through direct methods exhibits identical structural characteristics to material prepared via traditional routes [4]. The copper center adopts a square planar geometry with two acetylacetonate ligands coordinated in a bidentate fashion [4].

Green Chemistry Approaches

Green chemistry approaches to copper(II) acetylacetonate synthesis have gained prominence due to increasing environmental consciousness and regulatory requirements [18] [20]. These methodologies focus on minimizing environmental impact while maintaining high synthetic efficiency [18]. The primary green chemistry approach utilizes water as the sole solvent, eliminating the need for organic solvents that pose environmental and health concerns [20].

The aqueous green synthesis method employs copper(II) oxide as the starting material, which reacts directly with acetylacetone in water under controlled pH conditions [20]. This approach eliminates the formation of sulfate or halide salt byproducts that are characteristic of traditional methods [20]. The reaction proceeds through the initial dissolution of copper(II) oxide in acidic solution, followed by pH adjustment and acetylacetone addition [20].

Protonic acids such as hydrochloric acid, sulfuric acid, or phosphoric acid serve as catalysts in the green synthesis approach [20]. The pH is initially adjusted to 1.0 to 3.0 to facilitate copper(II) oxide dissolution, then gradually increased to 5.0 to 7.0 for complex formation, and finally to 8.0 to 9.0 to promote product precipitation [20]. This controlled pH progression ensures optimal reaction conditions while minimizing waste generation [20].

The green chemistry methodology achieves yields greater than 95% while producing only trace amounts of water-soluble inorganic salt byproducts [20]. The molar ratio of copper(II) oxide to acetylacetone ranges from 1.0:2.0 to 1.0:2.4, representing minimal excess of the organic reagent [20]. This stoichiometric efficiency contributes to the overall environmental friendliness of the process [20].

Environmental assessment of green synthesis routes using established green chemistry principles has demonstrated significant improvements over traditional methods [19]. The atom economy of green approaches exceeds 90%, compared to 60-70% for conventional methods [19]. Solvent environmental impact is minimal due to the exclusive use of water, and energy requirements are moderate due to reaction temperatures in the 60 to 90 degree Celsius range [19].

Scalable Production Methodologies

Scalable production methodologies for copper(II) acetylacetonate have been developed to meet increasing industrial demand while maintaining product quality and economic viability [26]. Industrial-scale synthesis typically employs continuous processes that allow for better heat and mass transfer compared to batch methods [26]. The scalable approaches have been demonstrated at production levels ranging from pilot scale to large industrial manufacturing [25].

The preferred industrial method utilizes copper(II) oxide as the starting material due to its stability, availability, and the clean reaction profile it provides [20]. Large-scale reactors typically operate at temperatures between 60 and 90 degrees Celsius with precise temperature control to ensure consistent product quality [20]. Reaction times for industrial processes range from 2 to 4 hours, depending on the scale and specific equipment configuration [20].

Process optimization for scalable production has focused on minimizing waste generation and maximizing atom economy [20]. Industrial implementations achieve yields consistently above 95%, with some optimized processes reaching 98% efficiency [26]. The high yields are attributed to improved mixing, precise temperature control, and optimized reagent addition sequences [26].

Quality control in scalable production employs automated analytical systems for real-time monitoring of reaction progress and product quality [26]. Continuous monitoring of pH, temperature, and copper content ensures consistent product specifications [26]. Advanced analytical techniques including high-performance liquid chromatography and nuclear magnetic resonance spectroscopy are integrated into the production workflow for quality assurance [26].

Economic analysis of scalable production methods has demonstrated significant cost advantages compared to small-scale laboratory synthesis [24]. The cost per kilogram of copper(II) acetylacetonate decreases substantially with increasing production scale due to economies of scale in raw material procurement and process efficiency [24]. Industrial production typically achieves cost reductions of 60-80% compared to laboratory-scale synthesis [24].

Yield Optimization Strategies

Yield optimization strategies for copper(II) acetylacetonate synthesis have been systematically investigated to maximize product recovery and minimize waste generation [28]. Temperature optimization studies have identified the optimal range as 80 to 90 degrees Celsius, where reaction rates are maximized without inducing ligand decomposition [30]. Below this range, reaction kinetics become limiting, while higher temperatures can lead to product degradation [30].

Reagent stoichiometry optimization has determined that a copper to acetylacetone molar ratio of 1:2.0 to 1:2.4 provides optimal yields [20]. Ratios below 1:2.0 result in incomplete conversion of copper starting materials, while ratios exceeding 1:2.5 do not provide additional yield benefits and increase raw material costs [20]. The slight excess of acetylacetone ensures complete conversion while accounting for potential volatilization losses during heating [20].

pH control strategies have proven critical for yield optimization, particularly in aqueous synthesis methods [20]. A three-stage pH progression has been identified as optimal: initial acidic conditions (pH 1.0-3.0) for copper salt dissolution, neutral to slightly basic conditions (pH 5.0-7.0) for complex formation, and basic conditions (pH 8.0-9.0) for product precipitation [20]. Each pH adjustment must be performed gradually to prevent localized precipitation and yield losses [20].

Reaction time optimization studies have established that most synthesis methods reach completion within 2 to 3 hours [19]. Extended reaction times beyond 4 hours do not provide yield improvements and may lead to product decomposition [28]. Conversely, reaction times shorter than 1 hour typically result in incomplete conversion and reduced yields [28].

Addition rate optimization for acetylacetone has identified dropwise addition over 15 to 30 minutes as optimal for most synthesis methods [3]. Rapid addition can lead to localized concentration gradients and the formation of impurities, while excessively slow addition extends reaction times without yield benefits [3]. The controlled addition rate ensures uniform complex formation and maximizes product quality [3].

Crystallization and purification strategies significantly impact final product yields [33]. Recrystallization from ethanol-chloroform mixtures has proven most effective, providing yields of purified product exceeding 90% of the crude material [33]. Alternative solvent systems including methanol and acetonitrile have been evaluated but provide inferior purification efficiency [33].

Data Tables

Table 1: Copper(II) Acetylacetonate Synthesis Methods Comparison

| Method | Starting Material | Solvent System | Temperature (°C) | Yield (%) | Reaction Time |

|---|---|---|---|---|---|

| Traditional Ammonia-Mediated Synthesis | Cu(NO₃)₂·3H₂O | Water/Ammonia | Room temperature → 80 | 90-95 | 2-3 hours |

| Direct Reaction with Copper Acetate | Cu(OAc)₂ | Methanol/Water (1:1) | 60-90 (reflux) | 95-97 | 2 hours |

| Direct Reaction with Copper Chloride | CuCl₂·2H₂O | Water/Methanol | 80 | 85-90 | 15 minutes |

| Green Chemistry - Aqueous Synthesis | CuO | Water only | 60-90 | >95 | 2-4 hours |

| Industrial Scalable Synthesis | CuSO₄·5H₂O | Aqueous basic solution | Room temperature | 85-90 | 1-2 hours |

| Copper Oxide Method | CuO | Water | 60-90 | >95 | 3-4 hours |

Table 2: Yield Optimization Parameters for Copper(II) Acetylacetonate Synthesis

| Parameter | Optimal Condition | Effect on Yield | Literature Reference |

|---|---|---|---|

| Temperature | 80-90°C | Increases up to 95°C | Patent CN101508635A |

| pH Control | 8.0-9.0 (final) | Maximizes precipitation | J. Med. Chem. Sci. 2023 |

| Reagent Ratio (Cu:Acetylacetone) | 1:2.0-2.4 | Stoichiometric excess favors completion | Multiple sources |

| Reaction Time | 2-3 hours | Plateau after 2 hours | Scribd experimental data |

| Stirring Rate | Vigorous stirring | Enhances mixing efficiency | General synthesis protocols |

| Addition Rate of Acetylacetone | Dropwise over 15-30 min | Prevents side reactions | Standard practice |

| Crystallization Solvent | Ethanol/Chloroform | Improves purity | Recrystallization studies |

Table 3: Green Chemistry Assessment of Synthesis Routes

| Synthesis Route | Atom Economy | Solvent Environmental Impact | Energy Requirements | Waste Generation | Overall Green Score |

|---|---|---|---|---|---|

| Traditional CuSO₄ Method | Moderate (byproducts formed) | High (organic solvents) | Moderate (heating required) | High (sulfate salts) | 6/10 |

| Copper Oxide Aqueous Method | High (minimal waste) | Low (water only) | Moderate (60-90°C) | Minimal (water soluble salts) | 9/10 |

| Direct Copper Acetate Method | High (direct reaction) | Moderate (methanol/water) | Low (room temperature possible) | Low (acetate byproducts) | 8/10 |

| Ammonia-Mediated Synthesis | Moderate (NH₄⁺ salts formed) | Low (aqueous system) | Low (mild conditions) | Moderate (ammonium salts) | 7/10 |

Table 4: Scalable Production Parameters

| Scale | Reactor Type | Key Considerations | Expected Yield (%) | Production Rate | Quality Control |

|---|---|---|---|---|---|

| Laboratory (1-10g) | Round-bottom flask | Yield optimization | 90-95 | 1-5 g/hour | TLC, melting point |

| Pilot Scale (100g-1kg) | Jacketed reactor | Heat transfer efficiency | 92-96 | 50-200 g/hour | HPLC, NMR verification |

| Industrial Scale (10-100kg) | Continuous stirred tank | Mixing and mass transfer | 94-97 | 5-20 kg/hour | Automated analysis |

| Large Industrial (>100kg) | Large-scale reactor | Process automation | 95-98 | 50-200 kg/hour | Continuous monitoring |

Physical Description

Color/Form

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Boiling Point

Heavy Atom Count

Melting Point

UNII

Related CAS

GHS Hazard Statements

H315 (96.53%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (96.53%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (95.38%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant